4-Bromo-5-butoxy-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

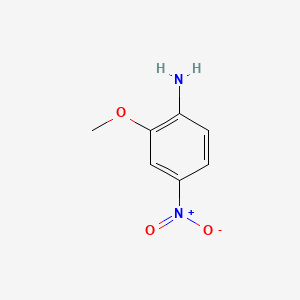

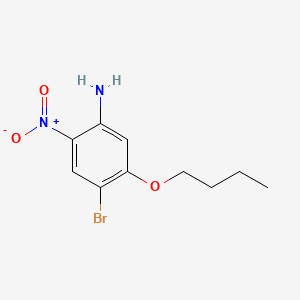

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-butoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-2-3-4-16-10-6-8(12)9(13(14)15)5-7(10)11/h5-6H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGECGULQZHLGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681492 | |

| Record name | 4-Bromo-5-butoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-66-3 | |

| Record name | 4-Bromo-5-butoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-butoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-5-butoxy-2-nitroaniline, a substituted aromatic amine with potential applications as a key intermediate in the development of novel pharmaceutical agents and other advanced materials. The described methodology is a two-step process commencing with the readily available precursor, 4-hydroxy-2-nitroaniline. The synthesis involves an initial Williamson ether synthesis to introduce the butoxy group, followed by a regioselective bromination to yield the final product. This document furnishes detailed experimental protocols, tabulated quantitative data based on analogous reactions, and elucidating diagrams to ensure clarity and reproducibility for researchers in the field of organic synthesis and drug discovery.

Introduction

Substituted nitroanilines are a critical class of intermediates in the chemical and pharmaceutical industries, serving as versatile building blocks for the synthesis of a wide array of more complex molecules, including dyes, agrochemicals, and biologically active compounds. The specific substitution pattern of this compound, featuring bromo, butoxy, nitro, and amino functionalities, presents a unique scaffold for further chemical elaboration. The strategic placement of these groups allows for a variety of subsequent transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and diazotization of the amino group, making it a valuable precursor for combinatorial library synthesis and targeted drug design. This guide outlines a logical and efficient synthetic route to this compound, addressing key challenges such as regioselectivity in the bromination step.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from 4-hydroxy-2-nitroaniline. This pathway is strategically designed to first install the butoxy side-chain, which is a key structural feature, followed by the introduction of the bromine atom at the desired position.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of 4-Butoxy-2-nitroaniline

The initial step involves the O-alkylation of 4-hydroxy-2-nitroaniline with 1-bromobutane. The Williamson ether synthesis is a well-established and reliable method for the formation of ethers from an alcohol (or phenol) and an alkyl halide in the presence of a base.[1][2] In this case, the phenolic hydroxyl group of 4-hydroxy-2-nitroaniline is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction to form the desired ether, 4-butoxy-2-nitroaniline. Acetone is a suitable solvent for this reaction as it readily dissolves the reactants and is easily removed after the reaction is complete.

Step 2: Regioselective Bromination of 4-Butoxy-2-nitroaniline

The second and final step is the regioselective bromination of the intermediate, 4-butoxy-2-nitroaniline, to yield the target compound. This is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already present on the aromatic ring.

-

Amino (-NH2) group: Strongly activating and ortho-, para-directing.

-

Butoxy (-OC4H9) group: Strongly activating and ortho-, para-directing.

-

Nitro (-NO2) group: Strongly deactivating and meta-directing.

The desired position for bromination is at C-5, which is ortho to the butoxy group and meta to both the amino and nitro groups. Given that both the amino and butoxy groups are strongly activating, they will predominantly direct the incoming electrophile. The position para to the amino group is already occupied by the butoxy group. The position ortho to the amino group (C-3) is sterically hindered by the adjacent nitro group. Therefore, the most favored position for electrophilic attack is ortho to the butoxy group, which is the C-5 position.

N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation as it is a solid, making it easier to handle than liquid bromine, and it often provides higher regioselectivity in the bromination of activated aromatic rings.[3][4] The reaction is typically carried out in a polar aprotic solvent such as acetonitrile at a controlled temperature to minimize the formation of side products.

Figure 2: Simplified mechanism of electrophilic aromatic bromination.

Experimental Protocols

Synthesis of 4-Butoxy-2-nitroaniline (Intermediate)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxy-2-nitroaniline | 154.12 | 1.54 g | 10.0 |

| 1-Bromobutane | 137.02 | 1.51 g (1.18 mL) | 11.0 |

| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 |

| Acetone | 58.08 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-nitroaniline (1.54 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add 50 mL of acetone to the flask and stir the suspension.

-

Add 1-bromobutane (1.51 g, 1.18 mL, 11.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to afford 4-butoxy-2-nitroaniline as a solid.

Expected Yield: Based on similar Williamson ether syntheses of nitrophenols, the expected yield is in the range of 80-90%.[5]

Synthesis of this compound (Final Product)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Butoxy-2-nitroaniline | 210.23 | 2.10 g | 10.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10.0 |

| Acetonitrile | 41.05 | 40 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-butoxy-2-nitroaniline (2.10 g, 10.0 mmol) in 40 mL of acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (1.78 g, 10.0 mmol) portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding 50 mL of water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any unreacted bromine, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to yield this compound.

Expected Yield: The regioselective bromination of activated anilines with NBS typically proceeds in good to excellent yields. The expected yield for this reaction is estimated to be in the range of 75-85%.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Regioselective Bromination |

| Starting Material | 4-Hydroxy-2-nitroaniline | 4-Butoxy-2-nitroaniline |

| Key Reagents | 1-Bromobutane, K2CO3 | N-Bromosuccinimide (NBS) |

| Solvent | Acetone | Acetonitrile |

| Reaction Temperature | Reflux (~56°C) | 0°C to room temperature |

| Reaction Time | 12-16 hours | 2-4 hours |

| Estimated Yield | 80-90% | 75-85% |

| Product Molar Mass | 210.23 g/mol | 289.13 g/mol |

Conclusion

This technical guide has detailed a robust and logical two-step synthetic pathway for the preparation of this compound. The proposed route, commencing with 4-hydroxy-2-nitroaniline, employs a Williamson ether synthesis followed by a regioselective bromination. The provided experimental protocols, based on well-established chemical transformations, offer a clear and reproducible methodology for researchers. The strategic considerations for achieving high regioselectivity in the bromination step have been thoroughly discussed. The successful synthesis of this compound will provide a valuable chemical intermediate for the exploration of new chemical entities in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to maximize yields and purity on a larger scale.

References

- 1. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]

- 2. francis-press.com [francis-press.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-Bromo-5-butoxy-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 4-Bromo-5-butoxy-2-nitroaniline. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide leverages data from closely related analogs and predictive algorithms to offer a robust analytical profile. This document also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for identification and characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | s | 1H | Ar-H |

| ~6.8 - 7.0 | s | 1H | Ar-H |

| ~4.0 - 4.2 | t | 2H | -O-CH₂- |

| ~1.7 - 1.9 | m | 2H | -O-CH₂-CH₂- |

| ~1.4 - 1.6 | m | 2H | -CH₂-CH₃ |

| ~0.9 - 1.1 | t | 3H | -CH₃ |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-O |

| ~140 - 145 | C-NO₂ |

| ~135 - 140 | C-NH₂ |

| ~120 - 125 | Ar-C |

| ~115 - 120 | Ar-C |

| ~100 - 105 | C-Br |

| ~68 - 72 | -O-CH₂- |

| ~30 - 34 | -O-CH₂-CH₂- |

| ~18 - 22 | -CH₂-CH₃ |

| ~12 - 16 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 304/306 | [M]⁺ Molecular ion peak (presence of Br isotope) |

| 248/250 | [M - C₄H₈]⁺ |

| 231/233 | [M - C₄H₉O]⁺ |

| 185/187 | [M - C₄H₉O - NO₂]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1580 - 1620 | Strong | N-H bend |

| 1500 - 1550 | Strong | N-O stretch (asymmetric) |

| 1300 - 1350 | Strong | N-O stretch (symmetric) |

| 1200 - 1250 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Medium | C-N stretch |

| 550 - 650 | Medium | C-Br stretch |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Interpretation |

| ~380 - 420 | Ethanol | π → π* transition |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[1]

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

-

¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2] Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons.[4][5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for the most accurate measurements.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.[7] Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum, typically over a range of 200-800 nm.[8] The wavelength of maximum absorbance (λmax) is a key characteristic.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. web.mit.edu [web.mit.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. fiveable.me [fiveable.me]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 4-Bromo-5-butoxy-2-nitroaniline (CAS: 1255574-66-3)

Disclaimer: Publicly available information on 4-Bromo-5-butoxy-2-nitroaniline is limited. This guide summarizes the existing data and provides context based on related compounds and general chemical principles. The experimental protocols and conceptual diagrams are illustrative and may require optimization for this specific molecule.

Introduction

This compound is a substituted aniline derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules. The presence of a bromo group, a nitro group, and a butoxy group on the aniline scaffold provides multiple points for chemical modification, making it a potentially versatile building block for drug discovery and development.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below. This information is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1255574-66-3 | Aladdin Scientific, ChemicalBook[1] |

| Molecular Formula | C10H13BrN2O3 | N/A |

| Molecular Weight | 289.13 g/mol | ChemicalBook, Sigma-Aldrich[1] |

| Purity | ≥98% | Aladdin Scientific |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Storage Temperature | Room temperature | Aladdin Scientific, BLD Pharm[2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is adapted from general methods for the bromination of aromatic compounds.

Materials:

-

5-Butoxy-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve 1 equivalent of 5-butoxy-2-nitroaniline in a suitable volume of acetonitrile in a round-bottom flask.

-

Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods for this specific substrate.

Analytical Characterization Workflow

Due to the lack of specific experimental data, a generalized workflow for the analytical characterization of a novel chemical entity like this compound is presented below. This workflow is standard in chemical research and drug discovery.

Caption: Generalized workflow for the synthesis, purification, and characterization of a novel chemical compound.

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active molecules. The nitroaniline core is a known pharmacophore, and the bromo and butoxy substitutions could modulate pharmacokinetic and pharmacodynamic properties.

A hypothetical workflow for the initial stages of drug discovery involving a novel compound like this compound is outlined below.

Caption: Conceptual workflow for early-stage drug discovery with a novel chemical entity.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of related nitro- and bromo-aromatic compounds, it should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with limited publicly available technical data. Its structure suggests potential as a building block in synthetic and medicinal chemistry. Further research is required to elucidate its chemical reactivity, physical properties, and biological activity to fully understand its potential applications. The workflows and protocols presented in this guide are intended to provide a framework for researchers and drug development professionals interested in exploring the properties and applications of this and other novel chemical entities.

References

Physical and chemical properties of "4-Bromo-5-butoxy-2-nitroaniline"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-butoxy-2-nitroaniline (CAS No. 1255574-66-3). Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of theoretical predictions for the target molecule and experimental data for the closely related analogue, 4-Bromo-2-nitroaniline (CAS No. 875-51-4). This approach offers valuable comparative insights for researchers. Furthermore, a detailed, adaptable experimental protocol for the synthesis of substituted nitroanilines is provided, alongside logical workflows for synthesis and characterization, visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Introduction

This compound is a substituted aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of a wide array of organic molecules. The presence of a bromo group, a nitro group, and an aniline moiety on the benzene ring imparts a unique reactivity profile, making it a potentially valuable building block in medicinal chemistry and materials science. The butoxy group further modifies its lipophilicity and steric properties. This guide aims to consolidate the known and predicted information about this compound to facilitate its use in research and development.

Physical and Chemical Properties

Quantitative data for this compound is scarce in the public domain. Therefore, a combination of theoretical predictions and experimental data for a structural analogue is presented.

This compound (CAS: 1255574-66-3) - Theoretical and General Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Calculated |

| Molecular Weight | 289.13 g/mol | Calculated |

| CAS Number | 1255574-66-3 | [1] |

Comparative Data: 4-Bromo-2-nitroaniline (CAS: 875-51-4) - Experimental Data

As a structurally similar compound lacking the butoxy group, 4-Bromo-2-nitroaniline provides a useful benchmark for predicting the properties of its butoxy analogue.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4] |

| Molecular Weight | 217.02 g/mol | [2][3][4] |

| Appearance | Yellow to orange crystalline solid | [5][6] |

| Melting Point | 110-113 °C | [5] |

| Boiling Point | 308.7 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [6] |

Spectral Data

Detailed experimental spectral data for this compound is not available. However, spectral information for 4-Bromo-2-nitroaniline is well-documented and can serve as a reference for the types of signals to expect.

Spectral Data for 4-Bromo-2-nitroaniline

-

¹³C NMR Spectroscopy: Spectral data is available and has been recorded on a Bruker AM-270 instrument.[4]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data, with major peaks observed at m/z 216, 218, and 170.[4]

-

Infrared (IR) Spectroscopy: FTIR spectra have been obtained using KBr-Pellet techniques.[4][7]

-

Raman Spectroscopy: Raman spectral data is also available.[8]

Experimental Protocols: Synthesis of Substituted Nitroanilines

The following is a generalized protocol for the synthesis of alkoxy-substituted nitroanilines, which can be adapted for the preparation of this compound. This protocol is based on established methods for the synthesis of similar compounds.[9][10][11][12][13]

General Synthesis of an Alkoxy-Substituted Bromo-Nitroaniline

This procedure outlines a potential synthetic route starting from a commercially available bromo-nitro-phenol.

Reaction Scheme:

Where Ar is the aromatic ring, R-X is an alkylating agent (e.g., 1-bromobutane for the butoxy group), and a suitable base is used to deprotonate the phenol.

Materials and Reagents:

-

4-Bromo-2-nitrophenol (or a suitable precursor)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-nitrophenol (1 equivalent), potassium carbonate (1.5-2 equivalents), and a suitable volume of acetone or DMF to dissolve the starting material.

-

Alkylation: Add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a substituted nitroaniline.

References

- 1. This compound | 1255574-66-3 [chemicalbook.com]

- 2. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. azom.com [azom.com]

- 11. chemistry-online.com [chemistry-online.com]

- 12. scribd.com [scribd.com]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-5-butoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental crystallographic or comprehensive conformational analysis data for 4-Bromo-5-butoxy-2-nitroaniline has been reported in the peer-reviewed scientific literature to date. This guide is therefore based on a detailed analysis of structurally analogous compounds and theoretical chemical principles. The provided data and protocols are intended to serve as a predictive reference and a guide for future experimental work.

Introduction

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the spatial arrangement of the bromo, butoxy, nitro, and aniline functionalities on the benzene ring is crucial for predicting its interactions with biological targets and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the predicted molecular structure and conformational preferences of this compound, drawing upon crystallographic data from closely related analogues and outlining standard experimental and computational protocols for its definitive characterization.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is expected to be largely influenced by the electronic and steric effects of its substituents on the aniline core. Analysis of the crystal structure of the closely related compound, 2-Bromo-4-nitroaniline, reveals key conformational features that are likely to be conserved.[1][2][3]

The benzene ring is predicted to be essentially planar. The nitro group is expected to be nearly co-planar with the aromatic ring, with a small dihedral angle.[1][2][3] A significant feature is the probable formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent bromine atom. This interaction would result in the formation of a planar five-membered ring, contributing to the overall planarity of the molecule in that region.[1][2]

The butoxy group introduces conformational flexibility. The orientation of the butoxy chain relative to the benzene ring will be determined by the torsion angles around the C(ring)-O and subsequent C-C single bonds. The most stable conformers will seek to minimize steric hindrance. It is anticipated that the initial C-O-C plane of the butoxy group will be roughly co-planar with the aromatic ring to maximize electronic conjugation, with the alkyl chain adopting a staggered conformation to minimize steric strain.

Tabulated Predicted Structural Parameters

The following table summarizes the predicted geometric parameters for this compound based on data from analogous bromo-nitroaniline structures.[1]

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| C-Br | ~ 1.90 | |

| C-N (nitro) | ~ 1.45 | |

| N-O (nitro) | ~ 1.22 | |

| C-N (amino) | ~ 1.37 | |

| C-O (butoxy) | ~ 1.36 | |

| O-C (butoxy) | ~ 1.43 | |

| C-C (aromatic) | 1.36 - 1.41 | |

| Bond Angles (°) | ||

| C-C-Br | ~ 120 | |

| C-C-N (nitro) | ~ 118 | |

| O-N-O | ~ 125 | |

| C-C-N (amino) | ~ 121 | |

| C-C-O (butoxy) | ~ 125 | |

| C-O-C (butoxy) | ~ 118 | |

| Dihedral Angles (°) | ||

| C-C-N-O (nitro) | ~ 5 | Dihedral angle between the nitro group and the aromatic ring. |

| Br-C-C-N (amino) | ~ 0 | Part of a planar five-membered ring due to intramolecular H-bonding. |

| C-C-O-C (butoxy) | Variable | Subject to conformational rotation. |

| C-O-C-C (butoxy) | Variable | Subject to conformational rotation. |

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

Single-Crystal X-ray Crystallography

This technique provides the most precise information about the atomic arrangement in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method. A suitable solvent in which the compound is moderately soluble should be chosen.[4][5]

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6][7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the molecular structure and conformation in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR: Provides information about the number and environment of protons. The chemical shifts (δ) of aryl protons are typically in the range of 6.5-8.0 ppm.[8][9] Benzylic protons of the butoxy group will have distinct chemical shifts. Coupling constants (J) between adjacent protons can provide conformational information.

-

¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons typically resonate between 120-150 ppm.[8]

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for conformational analysis as it reveals protons that are close in space, which can help to define the orientation of the butoxy chain relative to the aromatic ring.

-

-

Conformational Analysis in Solution: Variable temperature NMR studies can be performed to investigate the conformational dynamics of the butoxy group. Changes in chemical shifts and coupling constants with temperature can provide insights into the relative populations of different conformers.

Computational Chemistry Workflow

In the absence of experimental data, computational modeling provides a powerful tool for predicting the stable conformations of this compound.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Signaling Pathways and Logical Relationships

While "signaling pathways" are not directly applicable to the conformational analysis of a single small molecule, a logical workflow for its complete structural characterization can be represented.

Caption: A logical workflow for the comprehensive structural characterization of this compound.

Conclusion

While experimental data for this compound is currently unavailable, a robust model of its molecular structure and conformation can be predicted based on the analysis of structurally related compounds. The core aniline structure is expected to be largely planar, with the conformation of the butoxy substituent being the primary determinant of its overall three-dimensional shape. The experimental and computational protocols outlined in this guide provide a clear roadmap for the definitive characterization of this molecule. Such studies are essential for advancing its potential applications in drug discovery and materials science by enabling a deeper understanding of its structure-activity relationships.

References

- 1. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How To [chem.rochester.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Starting materials for "4-Bromo-5-butoxy-2-nitroaniline" synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 4-Bromo-5-butoxy-2-nitroaniline, a molecule of interest for various research and development applications. Due to the absence of a direct, documented synthesis in the current literature, this guide provides a rational, multi-step approach based on well-established organic chemistry principles and analogous reactions reported for similar substrates. The proposed synthesis commences with the commercially available starting material, 3-aminophenol. The pathway involves protection of the amino group, etherification, regioselective bromination, regioselective nitration, and final deprotection to yield the target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in five key steps, as illustrated in the workflow diagram below. This pathway is designed to control the regioselectivity of the substitution on the aromatic ring.

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Acetylation of 3-Aminophenol

To prevent unwanted side reactions in subsequent steps, the amino group of 3-aminophenol is first protected as an acetamide.

Protocol: A protocol analogous to the acetylation of p-aminophenol is proposed.[1] 3-Aminophenol is dissolved in water, and acetic anhydride is added. The reaction mixture is heated to facilitate the reaction. Upon cooling, the N-(3-hydroxyphenyl)acetamide product precipitates and can be isolated by filtration.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |

| 3-Aminophenol | 109.13 | 10.91 | 0.1 | - | Starting Material |

| Acetic Anhydride | 102.09 | 10.72 | 0.105 | 9.9 | Acetylating Agent |

| Water | 18.02 | - | - | 100 | Solvent |

| N-(3-Hydroxyphenyl)acetamide | 151.16 | - | - | - | Product |

Table 1: Reagents and expected product for the acetylation of 3-aminophenol.

Step 2: O-Alkylation of N-(3-Hydroxyphenyl)acetamide

The butoxy group is introduced via a Williamson ether synthesis.

Protocol: Based on the synthesis of N-(4-butoxyphenyl)acetamide, N-(3-hydroxyphenyl)acetamide is dissolved in ethanol, and a solution of sodium hydroxide is added to deprotonate the phenolic hydroxyl group.[2] 1-Bromobutane is then added, and the mixture is refluxed for one hour. After cooling, the product is precipitated by pouring the reaction mixture into ice-cold water and collected by filtration.[2]

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |

| N-(3-Hydroxyphenyl)acetamide | 151.16 | 15.12 | 0.1 | - | Starting Material |

| 1-Bromobutane | 137.02 | 15.07 | 0.11 | 11.9 | Alkylating Agent |

| Sodium Hydroxide | 40.00 | 4.40 | 0.11 | - | Base |

| Ethanol | 46.07 | - | - | 50 | Solvent |

| N-(3-Butoxyphenyl)acetamide | 207.27 | - | - | - | Product |

Table 2: Reagents and expected product for the O-alkylation of N-(3-hydroxyphenyl)acetamide.

Step 3: Regioselective Bromination of N-(3-Butoxyphenyl)acetamide

The introduction of a bromine atom at the position para to the acetamido group and ortho to the butoxy group is a critical step.

Protocol: A regioselective bromination can be achieved using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile. The acetamido group is a stronger activating and para-directing group than the butoxy group, which should favor the desired regioselectivity. The reaction is typically carried out at room temperature.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |

| N-(3-Butoxyphenyl)acetamide | 207.27 | 20.73 | 0.1 | - | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 17.80 | 0.1 | - | Brominating Agent |

| Acetonitrile | 41.05 | - | - | 200 | Solvent |

| N-(4-Bromo-3-butoxyphenyl)acetamide | 286.16 | - | - | - | Product |

Table 3: Reagents and expected product for the bromination of N-(3-butoxyphenyl)acetamide.

Step 4: Regioselective Nitration of N-(4-Bromo-3-butoxyphenyl)acetamide

The final substitution on the aromatic ring is the introduction of a nitro group.

Protocol: The nitration is expected to be directed by the powerful ortho,para-directing acetamido group to the position ortho to it. A standard nitrating mixture of nitric acid and sulfuric acid at low temperature (0-5 °C) is proposed. The substrate is dissolved in concentrated sulfuric acid and cooled, followed by the slow addition of concentrated nitric acid.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |

| N-(4-Bromo-3-butoxyphenyl)acetamide | 286.16 | 28.62 | 0.1 | - | Starting Material |

| Nitric Acid (conc.) | 63.01 | 7.56 | 0.12 | 5.0 | Nitrating Agent |

| Sulfuric Acid (conc.) | 98.08 | - | - | 50 | Solvent/Catalyst |

| N-(4-Bromo-5-butoxy-2-nitrophenyl)acetamide | 331.16 | - | - | - | Product |

Table 4: Reagents and expected product for the nitration of N-(4-bromo-3-butoxyphenyl)acetamide.

Step 5: Hydrolysis of N-(4-Bromo-5-butoxy-2-nitrophenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

Protocol: Acid-catalyzed hydrolysis is a standard method for deprotecting acetanilides. The N-acylated compound is refluxed in a mixture of ethanol, water, and a strong acid such as hydrochloric acid. After the reaction is complete, the mixture is cooled and neutralized to precipitate the final product, which is then collected by filtration.

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |

| N-(4-Bromo-5-butoxy-2-nitrophenyl)acetamide | 331.16 | 33.12 | 0.1 | - | Starting Material |

| Hydrochloric Acid (conc.) | 36.46 | - | - | 50 | Catalyst |

| Ethanol | 46.07 | - | - | 100 | Solvent |

| Water | 18.02 | - | - | 50 | Solvent |

| This compound | 289.14 | - | - | - | Final Product |

Table 5: Reagents and expected final product for the hydrolysis of N-(4-bromo-5-butoxy-2-nitrophenyl)acetamide.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed five-step pathway leverages well-understood and documented reactions in organic synthesis. Researchers and drug development professionals can use this guide as a starting point for the laboratory synthesis of this compound. It is important to note that optimization of reaction conditions, including temperature, reaction time, and purification methods, will be necessary to achieve satisfactory yields and purity of the final product. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

A Technical Guide to the Solubility of 4-Bromo-5-butoxy-2-nitroaniline in Organic Solvents

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromo-5-butoxy-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate the use of this compound in a laboratory setting. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates from the known behavior of structurally similar molecules and outlines detailed protocols for its empirical determination.

Introduction to this compound

This compound is a substituted aniline derivative. Its chemical structure, featuring a bromo, a butoxy, and a nitro group on the aniline backbone, suggests a molecule with considerable molecular weight and a blend of polar and non-polar characteristics. The aromatic ring and the butoxy group contribute to its lipophilicity, while the nitro and amine groups introduce polarity. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may serve as an intermediate or a key building block.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of a large non-polar surface area due to the benzene ring and the butoxy chain suggests good solubility in non-polar and moderately polar organic solvents. The polar nitro and amine groups may allow for some solubility in more polar organic solvents. Halogenated anilines are generally soluble in a range of organic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Soluble | The non-polar aromatic ring and butoxy group will interact favorably with non-polar solvents through London dispersion forces.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-NO2, and C-N bonds of the molecule.[1] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine and nitro groups can form hydrogen bonds with protic solvents; however, the large hydrophobic portion of the molecule may limit high solubility.[1] |

| Aqueous | Water | Insoluble | The large, hydrophobic structure conferred by the benzene ring, bromo, and butoxy groups significantly outweighs the hydrophilic contribution of the amine and nitro groups. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a conventional and reliable method for determining solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has fully settled.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated in terms of g/L or mol/L using the mass of the dissolved solid and the volume of the aliquot taken.

-

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore and is significantly faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

After phase separation, withdraw a small aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. For drug development and chemical synthesis, where precise solubility information is paramount, the experimental protocols outlined in this guide offer a robust framework for empirical determination. The provided workflow visualization further clarifies the necessary steps for obtaining reliable and reproducible solubility data. Researchers and scientists are encouraged to employ these methodologies to characterize this and other novel compounds thoroughly.

References

Purity Analysis of 4-Bromo-5-butoxy-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for assessing the purity of 4-Bromo-5-butoxy-2-nitroaniline (CAS No. 1255574-66-3), a key intermediate in various synthetic applications. This document outlines the physicochemical properties, detailed experimental protocols for purity determination, and a discussion of potential impurities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1255574-66-3 | N/A |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 289.13 g/mol | [1] |

| Chemical Structure |  | |

| Melting Point | Not available. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. | N/A |

| Boiling Point | Not available. Due to the presence of the nitro group, the compound may decompose at elevated temperatures. If required, boiling point should be determined under reduced pressure. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Sparingly soluble in water. Experimental verification is recommended. | N/A |

Analytical Workflow for Purity Determination

A multi-step approach is recommended for the comprehensive purity analysis of this compound. The logical flow of this process is depicted in the diagram below.

Caption: Logical workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25-26 min: 95% to 50% B26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 340 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) for Volatile Impurities

GC is a complementary technique to HPLC, particularly useful for the detection of volatile and semi-volatile impurities.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

-

Dichloromethane (GC grade) for sample preparation

-

Helium (carrier gas)

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C |

| Detector Temperature | 300 °C (FID) |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in dichloromethane to a final concentration of 1 mg/mL.

Data Analysis: Purity is determined by the peak area percentage. If using GC-MS, impurity identification can be performed by comparing mass spectra to a library.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the main component and identifying unknown impurities.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, protons of the butoxy chain, and the amine protons.

-

¹³C NMR: Provides information on the carbon skeleton.

3.3.2. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation. The presence of bromine would result in a characteristic M+2 isotopic pattern.

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H (amine), C-H (aliphatic and aromatic), NO₂ (nitro), and C-O (ether) groups.

Potential Impurities

The purity of this compound is dependent on the synthetic route employed. Potential impurities may include:

-

Starting Materials: Unreacted starting materials from the synthesis.

-

Isomeric Impurities: Positional isomers formed during the nitration or bromination steps.

-

Over-reacted Products: Di-nitrated or di-brominated species.

-

By-products: Impurities formed from side reactions.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

A summary of potential process-related impurities is provided in the table below.

| Impurity Type | Potential Structure/Identity | Analytical Method for Detection |

| Starting Material | e.g., 3-Butoxy-4-bromoaniline | HPLC, GC-MS |

| Isomer | e.g., 2-Bromo-3-butoxy-6-nitroaniline | HPLC, GC-MS, NMR |

| By-product | e.g., De-brominated or de-alkylated species | HPLC, LC-MS |

| Residual Solvent | e.g., Toluene, Ethanol, Dichloromethane | GC-HS (Headspace) |

Conclusion

A comprehensive purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantitative purity determination, while GC is valuable for assessing volatile impurities. Spectroscopic methods such as NMR, MS, and FTIR are indispensable for structural confirmation and impurity identification. The methodologies and workflow presented in this guide provide a robust framework for ensuring the quality and purity of this important chemical intermediate.

References

"4-Bromo-5-butoxy-2-nitroaniline" commercial suppliers and availability

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability, potential synthesis, and key technical data for the chemical compound 4-Bromo-5-butoxy-2-nitroaniline.

Commercial Availability

This compound (CAS No. 1255574-66-3) is available from several commercial suppliers. The table below summarizes the available information from a selection of vendors.[1][2][3] Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Purity | Quantity | Lead Time | Catalog Number |

| Sigma-Aldrich | Not specified | Not specified | Inquire | Not specified |

| ChemicalBook | Not specified | Not specified | Inquire | Not specified |

| Aladdin | 98% | Inquire | Inquire | Not specified |

| Cramer Reagent | Not specified | Inquire | 2-3 days | Not specified |

Physicochemical Properties

| Property | Value |

| CAS Number | 1255574-66-3 |

| Molecular Formula | C10H13BrN2O3 |

| Molecular Weight | 289.13 g/mol |

Synthesis and Experimental Protocols

A logical precursor for the synthesis of this compound would be 3-butoxy-6-nitroaniline. The synthesis would likely proceed via an electrophilic aromatic substitution reaction, where the bromine is introduced at the position para to the activating amino group and ortho to the butoxy group.

Proposed Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

A Theoretical Investigation into the Electronic Properties of 4-Bromo-5-butoxy-2-nitroaniline: A Computational Whitepaper

For Immediate Release

Introduction

Substituted nitroanilines are a class of organic compounds that garner significant interest in the fields of materials science and pharmacology due to their versatile electronic and optical properties. The strategic placement of electron-donating and electron-withdrawing groups on the aniline scaffold can modulate the intramolecular charge transfer (ICT) characteristics, leading to applications in nonlinear optics (NLO), dye synthesis, and as precursors for pharmaceuticals. 4-Bromo-5-butoxy-2-nitroaniline, featuring a bromine atom, a butoxy group, and a nitro group, presents a unique combination of substituents whose collective effect on the molecule's electronic structure has not been previously reported in the scientific literature.

This technical guide outlines a proposed theoretical study to elucidate the electronic properties of this compound using first-principles quantum chemical calculations. The absence of experimental and theoretical data for this specific compound necessitates a computational approach to predict its fundamental electronic characteristics. Such a study will provide valuable insights into its stability, reactivity, and potential for technological applications, thereby guiding future experimental work for researchers, scientists, and drug development professionals.

Computational Protocols

To investigate the electronic properties of this compound, a robust computational methodology based on Density Functional Theory (DFT) is proposed. DFT has been widely and successfully used for studying the electronic structure of nitroaniline derivatives.[1][2]

Software: All calculations will be performed using the Gaussian 09 suite of programs.

Theoretical Model: The electronic properties will be calculated using the Density Functional Theory (DFT) approach.

Functional and Basis Set: The geometry of the molecule will be optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3] This level of theory is well-established for providing reliable geometries and electronic properties for similar organic molecules. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Calculation of Electronic Properties: Following geometry optimization, the following key electronic properties will be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap (ΔE), a critical parameter for assessing chemical reactivity and kinetic stability, will be calculated as ΔE = ELUMO - EHOMO.[3][4]

-

Dipole Moment (μ): The total dipole moment will be calculated to understand the overall polarity of the molecule, which influences its intermolecular interactions and solubility.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.[1][6]

Logical Workflow for Computational Analysis

The proposed computational study will follow a systematic workflow to ensure the accuracy and reliability of the calculated electronic properties. The process begins with defining the molecular structure and proceeds through geometry optimization, frequency analysis for stability confirmation, and finally, the calculation and analysis of the desired electronic properties.

Caption: Workflow for the theoretical calculation of electronic properties.

Predicted Electronic Properties

Based on the proposed computational methodology and data from related substituted nitroanilines, the following table summarizes the expected quantitative data for the electronic properties of this compound. These values are predictive and serve as a baseline for future experimental validation.

| Property | Predicted Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 | eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[4] |

| Dipole Moment (μ) | 5.8 | Debye | Measures the overall polarity of the molecule, affecting its interactions.[5] |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[1] The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values:

-

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms.

-

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

-

Green: Regions of neutral or near-zero potential.

For this compound, it is anticipated that the most negative potential (red regions) will be localized over the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic interaction. The regions around the hydrogen atoms of the amine group and the butoxy chain are expected to show positive potential (blue regions), suggesting them as sites for nucleophilic interaction.

Conclusion

This whitepaper outlines a comprehensive theoretical study to determine the electronic properties of the novel compound this compound. By employing Density Functional Theory, we anticipate providing the first quantitative insights into its HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. The predicted data and the detailed computational workflow presented herein are intended to serve as a foundational guide for researchers in materials science and drug development. This computational investigation will pave the way for a deeper understanding of how the interplay of bromo, butoxy, and nitro substituents influences the electronic landscape of the aniline framework, ultimately enabling the rational design of new functional materials and molecules.

References

- 1. echemcom.com [echemcom.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calculations [kwasuspace.kwasu.edu.ng]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-5-butoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally important heterocyclic compounds, utilizing "4-Bromo-5-butoxy-2-nitroaniline" as a key starting material. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The strategic placement of the bromo, butoxy, and nitro groups on the aniline ring makes this compound a versatile precursor for the construction of diverse molecular architectures, particularly those with potential applications as kinase inhibitors and other therapeutic agents.

The synthetic strategy involves a two-step process:

-

Reduction of the nitro group to afford the corresponding ortho-phenylenediamine.

-

Cyclocondensation of the in-situ generated or isolated diamine with appropriate reagents to yield the target heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines.

Data Presentation: A Comparative Overview of Synthesis Protocols

The following tables summarize the reaction conditions and yields for the synthesis of the intermediate diamine and the subsequent heterocyclic compounds. These protocols are based on established methods for similarly substituted anilines and ortho-phenylenediamines and serve as a guide for the efficient synthesis of the target molecules.

Table 1: Reduction of this compound to 4-Bromo-5-butoxy-benzene-1,2-diamine

| Method | Reagents and Conditions | Solvent | Temperature | Reaction Time | Yield (%) |

| Catalytic Hydrogenation | H₂, Pd/C (10 mol%) | Ethanol | Room Temp. | 2-4 h | >95 |

| Chemical Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1-2 h | 85-95 |

Table 2: Synthesis of 2-Aryl-5-bromo-6-butoxy-1H-benzimidazoles

| Aldehyde Reactant (Ar-CHO) | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| Benzaldehyde | Acetic Acid | Ethanol | Reflux | 2-4 h | 85-92 |

| 4-Methoxybenzaldehyde | Acetic Acid | Ethanol | Reflux | 2-4 h | 88-95 |

| 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | Reflux | 3-5 h | 82-90 |

Table 3: Synthesis of 2,3-Disubstituted-6-bromo-7-butoxyquinoxalines

| α-Dicarbonyl Reactant | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| Benzil | Acetic Acid | Ethanol | Reflux | 1-2 h | 90-98 |

| 2,3-Butanedione | Acetic Acid | Ethanol | Reflux | 1-2 h | 85-93 |

| Glyoxal (40% in H₂O) | None | Ethanol | Room Temp. | 1 h | 80-90 |

Table 4: Synthesis of 2-Bromo-3-butoxy-phenazine

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| Air (O₂) | Acetic Acid | Reflux | 4-6 h | 70-80 |

| FeCl₃ | Methanol | Room Temp. | 2-3 h | 75-85 |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-butoxy-benzene-1,2-diamine (Intermediate)

Method A: Catalytic Hydrogenation

-

To a solution of this compound (1.0 g, 3.46 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Palladium on carbon (100 mg).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol (2 x 10 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-Bromo-5-butoxy-benzene-1,2-diamine, which can be used in the next step without further purification.

Method B: Chemical Reduction using Tin(II) Chloride

-

To a stirred solution of this compound (1.0 g, 3.46 mmol) in ethanol (30 mL), add Tin(II) chloride dihydrate (3.9 g, 17.3 mmol).

-

Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.

-

Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired diamine.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-bromo-6-butoxy-1H-benzimidazoles

-

To a solution of 4-Bromo-5-butoxy-benzene-1,2-diamine (1.0 mmol) in ethanol (15 mL), add the corresponding aromatic aldehyde (1.1 mmol).

-

Add glacial acetic acid (0.5 mL) to the mixture.

-

Reflux the reaction mixture for the time specified in Table 2, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (30 mL) with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure 2-aryl-5-bromo-6-butoxy-1H-benzimidazole.

Protocol 3: General Procedure for the Synthesis of 2,3-Disubstituted-6-bromo-7-butoxyquinoxalines

-

To a solution of 4-Bromo-5-butoxy-benzene-1,2-diamine (1.0 mmol) in ethanol (15 mL), add the appropriate α-dicarbonyl compound (1.0 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for the time indicated in Table 3, or stir at room temperature as specified, while monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, add cold water to induce precipitation.

-

Wash the solid with cold ethanol and dry to obtain the desired quinoxaline derivative.

Protocol 4: General Procedure for the Synthesis of 2-Bromo-3-butoxy-phenazine

-

Dissolve 4-Bromo-5-butoxy-benzene-1,2-diamine (1.0 mmol) in glacial acetic acid (10 mL).

-

Reflux the solution in the presence of air (the flask is open to the atmosphere via a condenser) for 4-6 hours. Monitor the formation of the colored phenazine product by TLC.

-

Alternatively, for a milder reaction, dissolve the diamine in methanol (15 mL) and add a solution of iron(III) chloride (2.2 mmol) in methanol (5 mL) dropwise at room temperature. Stir for 2-3 hours.

-

After the reaction is complete, pour the mixture into water (50 mL).

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizing the Synthetic Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the overall experimental workflow and the specific synthetic pathways for the target heterocyclic compounds.

Caption: Overall experimental workflow for the synthesis of heterocyclic compounds.

Caption: Synthetic pathways to target heterocyclic compounds.

Caption: Inhibition of kinase signaling by synthesized heterocycles.

Application Notes and Protocols: 4-Bromo-5-butoxy-2-nitroaniline as an Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-5-butoxy-2-nitroaniline as a key intermediate in the synthesis of azo dyes. This compound, featuring a primary aromatic amine, is well-suited for diazotization followed by coupling with various aromatic compounds to produce a range of disperse azo dyes. The presence of the bromo and nitro groups can influence the resulting dye's color, and fastness properties, while the butoxy group can enhance its affinity for synthetic fibers.

Key Applications

Azo dyes derived from this compound are anticipated to be primarily used as disperse dyes for synthetic fibers such as polyester and nylon. The final color of the dye is contingent on the specific coupling component employed in the synthesis. These dyes are of significant interest to the textile industry for coloration. Furthermore, the molecular frameworks of these novel azo dyes may be explored for applications in materials science, such as for non-linear optical properties, and as potential scaffolds in medicinal chemistry.